Wedelialactone A

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

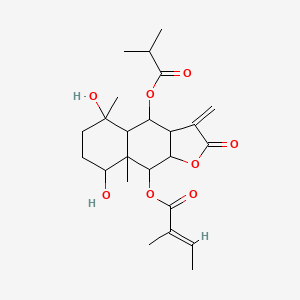

[5,8-dihydroxy-5,8a-dimethyl-3-methylidene-4-(2-methylpropanoyloxy)-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-9-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O8/c1-8-12(4)21(27)32-19-17-15(13(5)22(28)31-17)16(30-20(26)11(2)3)18-23(6,29)10-9-14(25)24(18,19)7/h8,11,14-19,25,29H,5,9-10H2,1-4,6-7H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXQYZATVQTRST-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C(C(C3C1(C(CCC3(C)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1C2C(C(C3C1(C(CCC3(C)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Wedelolactone in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone (B1682273), a naturally occurring coumestan (B1194414) found in plants of the Asteraceae family, has garnered significant attention in oncological research for its multifaceted anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which wedelolactone exerts its effects on cancer cells. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its various modes of action, supported by quantitative data, experimental protocols, and visual representations of key signaling pathways.

Data Presentation: Efficacy of Wedelolactone Across Various Cancer Cell Lines

The cytotoxic and inhibitory effects of wedelolactone have been quantified in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of wedelolactone in different cancer cell lines, providing a comparative view of its potency.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Prostate Cancer | LNCaP | 8-12 | [1] |

| Prostate Cancer | PC3 | 8-12 | [1] |

| Prostate Cancer | DU145 | 8-12 | [1] |

| Cervical Cancer | HeLa | 14.85 ± 0.70 | [2] |

| Ovarian Cancer | PA-1 | 10 | [3] |

| Ovarian Cancer | A2780 | Varies | [4] |

| Ovarian Cancer | A2780cisR | Varies | [4] |

| Ovarian Cancer | A2780ZD0473R | Varies | [4] |

| 5-Lipoxygenase | (Enzyme Assay) | ~2.5 | [1][5] |

Core Mechanisms of Action

Wedelolactone's anti-cancer activity is not mediated by a single target but rather through the modulation of multiple cellular processes and signaling pathways. The subsequent sections delve into these core mechanisms.

Induction of Apoptosis

Wedelolactone is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is primarily initiated through caspase-dependent pathways.

Signaling Pathway:

A key mechanism involves the inhibition of the 5-lipoxygenase (5-Lox) pathway, which is critical for the survival of prostate cancer cells.[6][7] This inhibition leads to the downregulation of Protein Kinase C epsilon (PKCε), a crucial survival kinase.[1][6][7] The apoptotic cascade is further mediated by the activation of c-Jun N-terminal Kinase (JNK) and caspase-3.[1][6][7] Notably, wedelolactone's pro-apoptotic effect is independent of the Akt signaling pathway.[1][6][7]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Culture: Plate cancer cells (e.g., LNCaP, PC3) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of wedelolactone (e.g., 10-50 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

Cell Harvesting: Gently trypsinize the cells, collect them by centrifugation at 300 x g for 5 minutes, and wash with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation in cancer. Wedelolactone is a known inhibitor of the IκB kinase (IKK) complex, which is essential for the activation of NF-κB.[8][9][10] By inhibiting IKK, wedelolactone prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the retention of NF-κB in the cytoplasm and the downregulation of its target genes.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

-

Cell Lysis: After treatment with wedelolactone, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IKK, IKK, p-IκBα, IκBα, p65 (total and phosphorylated), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Downregulation of c-Myc Oncogenic Signaling

The oncoprotein c-Myc is a key driver of cell proliferation and is frequently overexpressed in various cancers. Wedelolactone has been shown to dramatically decrease both the mRNA and protein levels of c-Myc in prostate cancer cells.[11][12][13][14] This leads to a reduction in the nuclear accumulation, DNA-binding activity, and transcriptional activity of c-Myc, ultimately inhibiting the expression of its target genes involved in cell survival and proliferation.

Experimental Protocol: Real-Time Quantitative PCR (RT-qPCR) for c-Myc mRNA

-

RNA Extraction: Following wedelolactone treatment, extract total RNA from cancer cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

RT-qPCR: Perform RT-qPCR using SYBR Green or TaqMan probes with primers specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of c-Myc mRNA using the ΔΔCt method.

Anti-Metastatic Effects via TGF-β1/Smad Signaling Pathway

Metastasis is a major cause of cancer-related mortality. Wedelolactone has been demonstrated to suppress the growth and metastasis of breast cancer by regulating the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway.[15] It inhibits the phosphorylation of Smad2/3, key downstream effectors of TGF-β1, thereby reversing the epithelial-mesenchymal transition (EMT), a critical process in metastasis.

Experimental Protocol: Matrigel Invasion Assay

-

Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel and allow it to solidify.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Add wedelolactone to the upper chamber at various concentrations.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

-

Quantification: Count the number of invaded cells in several microscopic fields to determine the extent of invasion.

Conclusion

Wedelolactone presents a compelling profile as a multi-targeted anti-cancer agent. Its ability to induce apoptosis, inhibit key pro-survival signaling pathways such as NF-κB and c-Myc, and suppress metastasis highlights its therapeutic potential. The data and protocols presented in this guide offer a foundational understanding for further research and development of wedelolactone and its derivatives as novel cancer therapeutics. Future investigations should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies to fully elucidate its clinical utility.

References

- 1. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. Wedelolactone, an Anti-inflammatory Botanical, Interrupts c-Myc Oncogenic Signaling and Synergizes with Enzalutamide to Induce Apoptosis in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Wedelolactone suppresses breast cancer growth and metastasis via regulating TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Wedelolactone: A Comprehensive Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone (B1682273), a naturally occurring coumestan, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective properties. This technical guide provides an in-depth overview of the primary natural sources of wedelolactone and detailed methodologies for its extraction and purification. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, with a focus on providing practical, data-driven insights.

Natural Sources of Wedelolactone

Wedelolactone is predominantly found in various plant species belonging to the Asteraceae family. The primary and most cited sources are:

-

Eclipta prostrata (L.) L. (syn. Eclipta alba (L.) Hassk.): Commonly known as False Daisy or Bhringraj, this herb is a major source of wedelolactone and is widely distributed in tropical and subtropical regions.[1][2][3][4][5][6][7][8][9][10]

-

Wedelia chinensis (Osbeck) Merr.: This species, also a member of the Asteraceae family, is another significant source of wedelolactone.[1][3]

-

Wedelia calendulacea Less.: Historically, this was one of the first plants from which wedelolactone was isolated.[1][3][4]

-

Sphagneticola trilobata (L.) Pruski (syn. Wedelia trilobata): This creeping perennial is also known to contain wedelolactone.[1][11][12]

The concentration of wedelolactone can vary depending on the plant part, geographical location, and harvesting time.

Extraction of Wedelolactone: Methodologies and Quantitative Data

The extraction of wedelolactone from its natural sources can be achieved through various methods, each with its own efficiency and suitability depending on the desired scale and purity. The following sections detail common extraction protocols and summarize quantitative yield data.

Summary of Extraction Yields

The table below provides a comparative summary of wedelolactone yields obtained through different extraction methods from Eclipta prostrata (unless otherwise specified).

| Extraction Method | Plant Part | Solvent | Yield (% w/w of dry plant material) | Reference |

| Soxhlet Extraction | Whole Plant | Methanol (B129727) | 0.38% | [3] |

| Soxhlet Extraction | Leaves | Methanol | 0.505% | |

| Soxhlet Extraction | Leaves | Methanol | 0.07% | [13] |

| Ultrasound-Assisted Extraction (UAE) | Leaves | Methanol | 0.062% | |

| Microwave-Assisted Extraction (MAE) | Whole Plant | Methanol | Not specified | |

| Maceration followed by Percolation | Whole Plant | Methanol | Not specified | [3] |

| In vitro shoot culture | Shoots | - | 3.8% (dry weight of shoots) | [14] |

| In vitro culture with CuSO4 | Shoots | - | 0.0194% (dry weight of shoots) | [15][16] |

Experimental Protocols

Soxhlet extraction is a conventional and widely used method for the exhaustive extraction of phytocompounds.

Protocol:

-

Preparation of Plant Material: Air-dry the plant material (e.g., whole plant or leaves of Eclipta prostrata) at room temperature and then pulverize it into a coarse powder using a mechanical grinder.

-

Extraction:

-

Place approximately 20 g of the dried plant powder into a thimble.

-

Position the thimble inside the main chamber of the Soxhlet apparatus.

-

Fill the distilling flask with a suitable solvent, such as methanol (approximately 250-300 mL).

-

Heat the flask to the boiling point of the solvent. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.

-

Continue the extraction for a designated period, typically ranging from 6 to 24 hours, until the solvent in the siphon arm becomes colorless.[13][3]

-

-

Concentration: After extraction, cool the solvent and concentrate it using a rotary evaporator under reduced pressure to obtain the crude extract.

UAE utilizes the energy of ultrasonic waves to enhance the extraction process, often resulting in reduced extraction time and solvent consumption.

Protocol:

-

Preparation of Plant Material: Prepare the dried and powdered plant material as described for Soxhlet extraction.

-

Extraction:

-

Mix a known quantity of the powdered plant material with a specific volume of solvent (e.g., 1 g of powder in 40 mL of methanol) in a flask.

-

Place the flask in an ultrasonic bath.

-

Sonication is typically performed at a controlled temperature (e.g., 50°C) and power for a specific duration (e.g., 45 minutes).

-

-

Filtration and Concentration: After sonication, filter the mixture to separate the extract from the plant residue. The filtrate is then concentrated using a rotary evaporator.

MAE employs microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction.

Protocol:

-

Preparation of Plant Material: Prepare the dried and powdered plant material.

-

Extraction:

-

Place a known amount of the plant powder in a microwave extraction vessel with a suitable solvent (e.g., methanol).

-

Set the microwave parameters, including power (e.g., 100 W) and extraction time (e.g., 15 minutes).

-

Initiate the microwave irradiation.

-

-

Cooling, Filtration, and Concentration: After the extraction is complete, allow the vessel to cool. Filter the extract and concentrate it using a rotary evaporator.

Purification of Wedelolactone

The crude extract obtained from any of the above methods is a complex mixture of various phytochemicals. Purification is essential to isolate wedelolactone. Column chromatography is a standard technique for this purpose.

Column Chromatography Protocol

Protocol:

-

Preparation of the Column:

-

Use silica (B1680970) gel (60-120 mesh) as the stationary phase.

-

Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane (B92381) or toluene) and pour it into a glass column.

-

Allow the silica gel to settle uniformly, and then drain the excess solvent.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

-

Alternatively, adsorb the crude extract onto a small amount of silica gel, allow it to dry, and then load the dried powder onto the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A common solvent system is a gradient of toluene (B28343) and ethyl acetate (B1210297). For instance, start with 100% toluene and gradually increase the proportion of ethyl acetate.

-

Collect the eluate in fractions.

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing wedelolactone. A standard reference of wedelolactone is used for comparison.

-

A common mobile phase for TLC analysis is a mixture of toluene and ethyl acetate (e.g., 9:1 v/v).

-

-

Isolation and Crystallization:

-

Pool the fractions that show a high concentration of wedelolactone.

-

Concentrate the pooled fractions under reduced pressure.

-

The purified wedelolactone can be further crystallized from a suitable solvent system (e.g., by dilution crystallization) to achieve high purity.

-

Signaling Pathways and Experimental Workflows

The biological activities of wedelolactone are attributed to its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and a general experimental workflow for the extraction and purification of wedelolactone.

Signaling Pathways

Caption: Wedelolactone inhibits the NF-κB pathway by targeting the IKK complex.

Caption: Wedelolactone downregulates c-Myc via the PKCε/STAT3 pathway.

Experimental Workflow

Caption: Workflow for wedelolactone extraction and purification.

Conclusion

This technical guide provides a foundational understanding of the natural sourcing and extraction of wedelolactone. The detailed protocols and comparative data serve as a valuable resource for researchers aiming to isolate this promising bioactive compound for further pharmacological investigation and drug development. The elucidation of its interactions with key signaling pathways underscores its therapeutic potential and opens avenues for novel therapeutic strategies.

References

- 1. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wedelolactone suppresses LPS-induced caspase-11 expression by directly inhibiting the IKK complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wedelolactone enhances osteoblastogenesis by regulating Wnt/β-catenin signaling pathway but suppresses osteoclastogenesis by NF-κB/c-fos/NFATc1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Wedelolactone induces growth of breast cancer cells by stimulation of estrogen receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Wedelolactone Derivative Inhibits Estrogen Receptor-Mediated Breast, Endometrial, and Ovarian Cancer Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Wedelolactone, a Naturally Occurring Coumestan, Enhances Interferon-γ Signaling through Inhibiting STAT1 Protein Dephosphorylation* | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Properties of Wedelolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone (B1682273), a naturally occurring coumestan, is a prominent bioactive constituent isolated from plants of the Asteraceae family, notably Eclipta prostrata (L.) L. and Wedelia chinensis.[1][2] Traditionally used in Ayurvedic and Chinese medicine for conditions like jaundice, septic shock, and venom poisoning, wedelolactone has garnered significant scientific interest for its diverse and potent pharmacological activities.[3][4] This technical guide provides an in-depth overview of the core pharmacological properties of wedelolactone, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.

Core Pharmacological Properties

Wedelolactone exhibits a broad spectrum of therapeutic activities, including anti-inflammatory, anticancer, and hepatoprotective effects. These properties are underpinned by its ability to modulate multiple signaling pathways and molecular targets.

Anti-inflammatory Activity

Wedelolactone is a potent anti-inflammatory agent that exerts its effects through the inhibition of key inflammatory pathways. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3][5] Wedelolactone has been shown to inhibit the phosphorylation and subsequent degradation of the inhibitory kappa B alpha (IκBα), which prevents the nuclear translocation of the NF-κB p65 subunit.[3][5] This, in turn, downregulates the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[3][5][6]

Furthermore, wedelolactone has been demonstrated to downregulate the IL-6/STAT3 inflammatory signaling pathway, contributing to its therapeutic potential in inflammatory conditions like colitis.[7]

Anticancer Activity

The anticancer properties of wedelolactone are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interruption of oncogenic signaling. A notable mechanism is its ability to downregulate the c-Myc oncoprotein.[8][9] Wedelolactone has been observed to decrease c-Myc mRNA expression, reduce its protein levels, and inhibit its nuclear localization and transcriptional activity.[8][9] The downregulation of c-Myc is, in part, mediated by the inhibition of PKC-epsilon and Stat3-mediated transcription.[8]

Wedelolactone also induces caspase-dependent apoptosis in cancer cells.[10] In prostate cancer cells, this is achieved through the downregulation of PKCε without affecting the Akt signaling pathway.[10] Additionally, it has been identified as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in cancer development.[8][10]

Hepatoprotective Activity

Clinical and preclinical studies have highlighted the significant hepatoprotective effects of wedelolactone. It has been shown to protect against liver damage induced by various toxins. The proposed mechanisms for its hepatoprotective action are not fully elucidated but are thought to involve its anti-inflammatory and antioxidant properties.

Quantitative Data

The following tables summarize the reported quantitative data for the biological activities of wedelolactone.

| Target/Assay | IC50 Value | Cell Line/System | Pharmacological Activity | Reference(s) |

| 5-Lipoxygenase (5-LOX) | ~2.5 µM | Not specified | Anti-inflammatory | [8][10] |

| GSK3β | 21.7 µM | In vitro | Not specified | [10] |

| 26S Proteasome (Chymotrypsin-like) | 9.97 µM | In vitro | Anticancer | [11] |

| 20S Proteasome (Chymotrypsin-like) | 6.13 µM | In vitro | Anticancer | [11] |

| IL-6 Production | 5.66 ± 0.54 µM | LPS-stimulated RAW264.7 cells | Anti-inflammatory | [12] |

| Cell Line | EC50/CC50 Value | Assay | Effect | Reference(s) |

| OVCAR-3 | EC50: 10.64 µM | Colony formation | Inhibition | [10] |

| Vero | CC50: 373.5 µM | MTT assay | Cytotoxicity | [10] |

Signaling Pathways Modulated by Wedelolactone

Wedelolactone's pharmacological effects are mediated through its interaction with several key signaling pathways. The following diagrams illustrate its inhibitory actions.

References

- 1. Wedelolactone | C16H10O7 | CID 5281813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of Wedelolactone in Rat Plasma and its Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Wedelolactone Acts as Proteasome Inhibitor in Breast Cancer Cells [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Wedelolactone Biosynthetic Pathway in Eclipta alba

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelolactone (B1682273), a pharmacologically significant coumestan (B1194414) found in Eclipta alba (L.) Hassk., exhibits a wide range of therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and enhancing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of wedelolactone in Eclipta alba, detailing the enzymatic steps from the general phenylpropanoid pathway to the final product. It includes quantitative data on key metabolites, detailed experimental protocols for pathway elucidation, and logical workflows for research.

The Putative Biosynthetic Pathway of Wedelolactone

The biosynthesis of wedelolactone in Eclipta alba is believed to originate from the phenylpropanoid pathway, a central route for the synthesis of various secondary metabolites in plants. The pathway proceeds through a series of enzymatic reactions, leading to the formation of key intermediates such as flavonoids and isoflavonoids, which are precursors to the coumestan core of wedelolactone.

The proposed pathway begins with the conversion of L-phenylalanine to p-coumaroyl-CoA, a common precursor for flavonoid biosynthesis. This is followed by the action of chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) to produce naringenin. Subsequent enzymatic steps, including those catalyzed by isoflavone (B191592) synthase (IFS), lead to the formation of the isoflavonoids daidzein (B1669772) and genistein. These intermediates are then thought to undergo further modifications, including hydroxylation and cyclization, to form the coumestan ring system of coumestrol (B1669458). Finally, coumestrol is hydroxylated to yield demethylwedelolactone, which is then methylated to produce wedelolactone.[1][2]

A recent study involving a de novo comparative transcriptome analysis of the root and shoot tissues of Eclipta prostrata (a synonym for Eclipta alba) has provided significant insights into this pathway. The study identified numerous transcripts encoding the key enzymes involved in wedelolactone biosynthesis and revealed that the expression of these transcripts is often tissue-specific.[1][2]

References

chemical structure and synthesis of wedelolactone

An In-depth Technical Guide to the Chemical Structure and Synthesis of Wedelolactone (B1682273) for Researchers, Scientists, and Drug Development Professionals.

Abstract

Wedelolactone, a naturally occurring coumestan (B1194414), has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. This document provides a comprehensive technical overview of its chemical structure and established total synthesis methodologies. Detailed experimental protocols for key synthetic strategies are presented, alongside quantitative data to aid in reproducibility and process optimization. Furthermore, signaling pathways modulated by wedelolactone are illustrated to provide context for its biological activity and potential therapeutic applications.

Chemical Structure of Wedelolactone

Wedelolactone is a polyphenolic compound belonging to the coumestan class of organic molecules.[1] Its rigid, planar tetracyclic structure is fundamental to its biological activity.

-

IUPAC Name : 1,8,9-Trihydroxy-3-methoxy-6H-[2]benzofuro[3,2-c][2]benzopyran-6-one[2]

-

Molecular Formula : C₁₆H₁₀O₇[1]

-

Molecular Weight : 314.25 g/mol [1]

-

CAS Number : 524-12-9[3]

-

Classification : Coumestan, a type of flavonoid[1]

The structure features a benzofuro[3,2-c]chromen-6-one core with hydroxy groups at positions 1, 8, and 9, and a methoxy (B1213986) group at position 3.[1] This specific arrangement of oxygen-containing functional groups allows for multiple points of interaction with biological targets.

Table 1: Physicochemical Properties of Wedelolactone

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀O₇ | [1][4] |

| Molecular Weight | 314.25 g/mol | [1][4] |

| Appearance | White to brown powder | [4] |

| Solubility | DMSO: 10 mg/mL | [4] |

| Canonical SMILES | COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O | [5] |

| InChI Key | XQDCKJKKMFWXGB-UHFFFAOYSA-N | [4] |

| Purity (Commercial) | ≥98% (HPLC) | [4] |

Chemical Synthesis of Wedelolactone

The low natural abundance of wedelolactone has spurred the development of several total synthesis routes.[5] These strategies are critical for producing sufficient quantities for research and potential drug development, as well as for creating structural analogs to explore structure-activity relationships. Key approaches often rely on modern palladium-catalyzed cross-coupling reactions to construct the complex tetracyclic core.

Synthesis via Sonogashira Coupling and Carbonylative Annulation

A convergent synthesis strategy reported by Yang et al. employs a palladium-catalyzed Sonogashira coupling followed by a carbonylative annulation to form the wedelolactone scaffold.[1][2] This approach offers flexibility for creating derivatives.

Experimental Protocol: Synthesis of Intermediate 23

A key step in this synthesis is the palladium-catalyzed carbonylative annulation of o-hydroxyarylacetylene intermediate 22 .

-

Reaction Setup : A mixture of compound 22 , PdI₂, and thiourea (B124793) is prepared in a combined solvent of 30% THF in methanol.

-

Carbonylation : The mixture is stirred under a carbon monoxide (CO) atmosphere (balloon) at room temperature.

-

Reaction Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification : Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica (B1680970) gel to yield the cyclized product 23 .

The overall yield for this specific cyclization step was reported to be 87%.[2] The final steps involve deprotection and a subsequent acid-catalyzed cyclization to yield wedelolactone.

Synthesis via Suzuki-Miyaura Coupling and Oxidative Cyclization

An alternative efficient route involves a palladium-catalyzed Suzuki-Miyaura coupling to join two key fragments, followed by an oxidative cyclization to complete the core structure.

Experimental Protocol: Synthesis of Wedelolactone (WEL)

This protocol, adapted from Huang et al., details the final steps of the synthesis.

-

Deprotection/Cyclization : To a solution of the Suzuki coupling product 4 (1.0 equiv) in benzene, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 equiv) is added.

-

Reaction Conditions : The mixture is heated to reflux and stirred for 2 hours.

-

Workup : The reaction mixture is cooled, filtered, and the filtrate is concentrated under vacuum.

-

Final Deprotection : The resulting residue is dissolved in dichloromethane (B109758) (CH₂Cl₂). Boron trichloride (B1173362) (BCl₃) (1.0 M in CH₂Cl₂, 3.0 equiv) is added dropwise at 0 °C. The solution is stirred at room temperature for 1 hour.

-

Quenching and Extraction : The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated.

-

Purification : The crude product is purified by column chromatography on silica gel to afford wedelolactone.

Table 2: Summary of Quantitative Data for Synthesis Routes

| Synthesis Route | Key Reactions | Reported Overall Yield | Reference |

| Convergent Synthesis via Sonogashira Coupling | 1. Pd-catalyzed Sonogashira Coupling2. Pd-catalyzed Carbonylative Annulation | ~15% (over 12 steps) | [5] |

| Convergent Synthesis via Suzuki-Miyaura Coupling | 1. Pd-catalyzed Boronation2. Pd-catalyzed Suzuki-Miyaura Coupling3. DDQ-mediated Oxidative Cyclization | Not explicitly stated | [6][7] |

Note: Overall yields can vary significantly based on the optimization of individual steps.

Biological Activity and Signaling Pathways

Wedelolactone exerts its biological effects by modulating several key signaling pathways, primarily those involved in inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

One of the most well-characterized mechanisms of action for wedelolactone is the inhibition of the canonical NF-κB signaling pathway. It directly targets the IκB kinase (IKK) complex.[8][9]

-

Mechanism : In response to pro-inflammatory stimuli like lipopolysaccharide (LPS) or TNF-α, the IKK complex becomes activated.[8][10] Activated IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α).[10][11] Wedelolactone inhibits the kinase activity of IKK, preventing the phosphorylation and degradation of IκBα.[8] As a result, NF-κB remains sequestered in the cytoplasm, and the inflammatory response is suppressed.[8][11]

Induction of Apoptosis in Cancer Cells

Wedelolactone has been shown to induce programmed cell death (apoptosis) in various cancer cell lines, notably in prostate cancer.[12][13] This effect is mediated through the inhibition of pro-survival pathways.

-

Mechanism : Arachidonic acid metabolism via the 5-lipoxygenase (5-Lox) pathway is critical for the survival of certain cancer cells.[12] Wedelolactone inhibits 5-Lox activity. This inhibition leads to the downregulation of Protein Kinase C epsilon (PKCε), a protein that promotes cell survival. The downregulation of PKCε, in turn, allows for the activation of c-Jun N-terminal Kinase (JNK) and subsequently Caspase-3, an executioner caspase that orchestrates the dismantling of the cell during apoptosis.[12][13]

Conclusion

Wedelolactone remains a molecule of significant interest for drug development due to its potent and specific biological activities. The total synthesis routes, particularly those employing palladium-catalyzed cross-coupling reactions, provide a viable platform for its production and the generation of novel analogs. Understanding its mechanism of action, especially its inhibitory effects on the NF-κB and pro-survival pathways, is crucial for its future development as a therapeutic agent for inflammatory diseases and cancer. This guide provides the foundational chemical and biological information necessary for researchers to advance the study of this promising natural product.

References

- 1. Total synthesis of wedelolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collection - Total Synthesis of Wedelolactone - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 6. Palladium(II)-Catalyzed Efficient Synthesis of Wedelolactone and Evaluation as Potential Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

Wedelolactone: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract: Wedelolactone (B1682273) (WDL), a naturally occurring coumestan (B1194414) found predominantly in plants of the Eclipta and Wedelia genera, has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth review of the current literature on wedelolactone's therapeutic potential, focusing on its mechanisms of action, preclinical efficacy, and pharmacokinetic profile. We consolidate quantitative data from numerous studies into structured tables for comparative analysis, detail key experimental methodologies, and present complex signaling pathways as visually intuitive diagrams using the DOT language. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents for a range of chronic diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3][4][5]

Pharmacological Activities and Therapeutic Potential

Wedelolactone exhibits a diverse array of biological effects, positioning it as a promising candidate for drug development. Its therapeutic potential spans anticancer, anti-inflammatory, hepatoprotective, neuroprotective, and antioxidant applications.[2][6]

Anti-Inflammatory Activity

WDL demonstrates potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[7] In carrageenan-induced rat paw edema models, a methanolic extract of E. prostrata containing wedelolactone showed significant inhibition of inflammation.[5] In dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis models in rats, oral administration of WDL attenuated pathological damage and inflammatory infiltration.[7][8]

Key Mechanisms:

-

NF-κB Pathway Inhibition: Wedelolactone is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] It has been shown to suppress the activation of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[10] This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[11][12]

-

IL-6/STAT3 Pathway Downregulation: In models of colitis, wedelolactone has been shown to exert its anti-inflammatory effects by downregulating the IL-6/STAT3 signaling pathway.[7]

-

NLRP3 Inflammasome Inhibition: WDL can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response. It achieves this by promoting Protein Kinase A (PKA)-dependent phosphorylation of NLRP3, which blocks inflammasome assembly, pyroptosis, and the secretion of IL-1β.[12]

Table 1: Quantitative Data on Anti-Inflammatory Activity of Wedelolactone

| Model System | Compound/Extract | Dosage/Concentration | Effect | Reference |

| Carrageenan-induced rat paw edema | Methanolic extract of E. prostrata | 100 mg/kg | 34.02% inhibition | [5] |

| Carrageenan-induced rat paw edema | Methanolic extract of E. prostrata | 200 mg/kg | 38.80% inhibition | [5] |

| Egg white-induced rat paw edema | Methanolic extract of E. prostrata | 100 mg/kg | 35.05% inhibition | [5] |

| Egg white-induced rat paw edema | Methanolic extract of E. prostrata | 200 mg/kg | 38.23% inhibition | [5] |

| DSS-induced colitis in rats | Wedelolactone | 50 mg/kg | Decreased release of IL-1a, IL-1b, IL-2, TNF, INFγ, STAT3 | [8] |

| DSS-induced colitis in rats | Wedelolactone | 100 mg/kg | Significantly attenuated colonic damage and inflammation | [7][8] |

| LPS-induced HRMCs | Wedelolactone | 10-20 µmol/L | Significantly obliterated upregulation of IL-1β, TNF-α, NO | [10] |

| Zymosan-induced inflammation in BMDMs | Wedelolactone | 30 µg/ml | Decreased secretion of TNF-α, IL-1, IL-6, IL-12 | [9] |

HRMCs: Human Renal Mesangial Cells; BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide.

References

- 1. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. ijfmr.com [ijfmr.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological and Functional Properties of Wedelolactone in Human Chronic Diseases [techscience.com]

- 10. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hepatoprotective Effect of Wedelolactone against Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery, Isolation, and Characterization of Wedelolactone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wedelolactone (B1682273) is a well-characterized coumestan, a class of polyphenolic compounds, first identified in the medicinal plant Eclipta prostrata (L.) L., also known as Eclipta alba.[1][2] It is also a significant constituent of Wedelia chinensis.[3] Renowned for its broad spectrum of biological activities, including potent anti-inflammatory, hepatoprotective, and anti-cancer properties, wedelolactone has garnered substantial interest in the scientific and drug development communities.[1][3][4] Its primary mechanism of action involves the direct inhibition of the IκB kinase (IKK) complex, a critical node in the NF-κB inflammatory signaling pathway. This guide provides an in-depth history of its discovery, detailed protocols for its extraction and purification, a summary of its physicochemical properties, and a visualization of its molecular mechanism of action.

Discovery and Structural Elucidation

The initial isolation of wedelolactone dates back to the 1950s from Wedelia calendulacea, now taxonomically classified as Eclipta prostrata.[1][5] The pioneering work was conducted by Govindachari and his colleagues, who not only isolated the compound but also performed the foundational studies to elucidate its chemical structure, including correctly assigning the position of its methoxy (B1213986) group.[1][5]

Wedelolactone is structurally classified as a coumestan.[6] Its formal chemical name is 1,8,9-trihydroxy-3-methoxy-[3]benzofuro[3,2-c]chromen-6-one.[6] The molecule consists of a tetracyclic aromatic system with hydroxyl groups at positions 1, 8, and 9, and a key methoxy group at position 3.[6]

Physicochemical and Analytical Data

The fundamental properties of wedelolactone are summarized below. Quantitative analysis is crucial for standardization and quality control of herbal extracts and formulations.[7] High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and validated methods for its quantification.[8][9]

Table 1: Physicochemical Properties of Wedelolactone

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₆H₁₀O₇ | [1][6][] |

| Molecular Weight | 314.25 g/mol | [6] |

| Appearance | Yellow or Pale Green Crystalline Powder | [1][] |

| Class | Coumestan, Polyphenol | [6] |

| CAS Number | 524-12-9 |[6] |

Table 2: Comparison of Extraction Yields of Wedelolactone from Eclipta alba

| Extraction Method | Yield (% w/w) | Reference(s) |

|---|---|---|

| Soxhlet Extraction (Methanol) | 0.48% | [11] |

| Maceration followed by Percolation (Methanol) | 0.38% | [11][12] |

| Ultrasonication (Methanol) | 0.36% | [11] |

| Orbital Shaker Bath (Methanol) | 0.33% | [11] |

| Microwave-Assisted Extraction (Methanol) | 0.27% | [11] |

| Supercritical Fluid Extraction (CO₂) | 0.002% - 0.013% |[11] |

Table 3: Validated Chromatographic Methods for Wedelolactone Quantification

| Method | Stationary Phase | Mobile Phase | Detection | Linearity Range | Reference(s) |

|---|---|---|---|---|---|

| RP-HPLC | C18 Column | Acetonitrile:Water (35:65 v/v) | 351 nm | 300 - 1500 ng/mL | [8] |

| RP-HPLC | C18 Column | Methanol:Water:Glacial Acetic Acid (95:5:0.04) | 352 nm | 5 - 100 µg/mL | [7][13] |

| HPTLC | Silica (B1680970) Gel 60 F254 | Toluene:Ethyl Acetate (B1210297):Formic Acid (5:5:0.1 v/v/v) | 351 nm | - | [9] |

| Spectrofluorometry | Methanol | - | Ex: 384 nm, Em: 458 nm | 5 - 30 ng/mL |[14] |

Experimental Protocols: Extraction and Isolation

The isolation of high-purity wedelolactone is a multi-step process involving extraction, partitioning, and chromatography. The following protocol represents a composite of established methodologies.

Step 1: Plant Material Preparation

-

Collection: Aerial parts of Eclipta prostrata are collected.[15]

-

Cleaning and Drying: The plant material is thoroughly washed with distilled water and air-dried at room temperature (22-25°C) for several weeks until brittle.[15]

-

Grinding: The dried material is pulverized into a coarse powder using an electric blender.[15]

Step 2: Solvent Extraction

-

Apparatus: A Soxhlet apparatus is charged with the dried plant powder (e.g., 100 g).[4][11][15]

-

Solvent: Methanol is used as the extraction solvent due to its high yield efficiency for polar compounds like wedelolactone.[11][15]

-

Procedure: The material is extracted for several hours (e.g., 8-12 hours) until the solvent in the siphon arm runs clear.[4][11]

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at approximately 40-50°C to yield a dark green, viscous crude extract.[11][15]

Step 3: Purification

-

Liquid-Liquid Partitioning:

-

The crude extract is suspended in water.

-

The aqueous suspension is then partitioned sequentially with a non-polar solvent like hexane (B92381) to remove lipids, followed by a medium-polarity solvent such as ethyl acetate.[4] Wedelolactone will preferentially move into the ethyl acetate fraction.

-

-

Silica Gel Column Chromatography:

-

The dried ethyl acetate fraction is adsorbed onto silica gel (60-120 mesh).

-

This material is loaded onto a silica gel column packed in a suitable non-polar solvent.

-

Elution is performed using a gradient of solvents, typically starting with a non-polar system and gradually increasing polarity. A common eluent system is dichloromethane-methanol-acetic acid or toluene-ethyl acetate with a small amount of formic acid.[1][16][17]

-

Fractions are collected and monitored by TLC or HPLC to identify those containing wedelolactone.

-

-

Final Crystallization:

-

Fractions rich in wedelolactone are pooled and concentrated.

-

Final purification to achieve high purity (>99%) can be accomplished through dilution crystallization or preparative chromatography.[16][17] One reported method involves using a hybrid chromatography-crystallization process, which can yield a purity of 99.46%.[16][17]

-

Caption: General Experimental Workflow for Wedelolactone Isolation

Mechanism of Action: Inhibition of NF-κB Signaling

One of the most extensively studied mechanisms of action for wedelolactone is its potent anti-inflammatory effect, which is mediated through the direct inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][18][19]

In canonical NF-κB signaling, inflammatory stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex.[20] This complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[3] The degradation of IκBα liberates the NF-κB p65/p50 heterodimer, allowing it to translocate from the cytoplasm into the nucleus.[3][19] Once in the nucleus, NF-κB binds to DNA and drives the transcription of numerous pro-inflammatory genes, including TNF-α, COX-2, and iNOS.[3]

Wedelolactone acts as a direct inhibitor of the IKK complex.[20][21][22] By binding to and inhibiting IKK, wedelolactone prevents the phosphorylation and degradation of IκBα.[3][20] This action effectively traps the NF-κB complex in an inactive state in the cytoplasm, thereby suppressing the expression of NF-κB-mediated inflammatory genes.[3][23]

Caption: Wedelolactone's Inhibition of the NF-κB Signaling Pathway

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wedelolactone from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical investigation of Wedelia calendulacea. Part II. The position of the methoxyl group in wedelolactone - Publications of the IAS Fellows [repository.ias.ac.in]

- 6. Wedelolactone | C16H10O7 | CID 5281813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. phcogj.com [phcogj.com]

- 8. tsijournals.com [tsijournals.com]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 11. ijpsdronline.com [ijpsdronline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. phcog.com [phcog.com]

- 15. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 16. tandfonline.com [tandfonline.com]

- 17. scilit.com [scilit.com]

- 18. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Wedelolactone suppresses LPS-induced caspase-11 expression by directly inhibiting the IKK complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. caymanchem.com [caymanchem.com]

- 23. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Wedelolactone's Inhibition of the IKK Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wedelolactone (B1682273), a naturally occurring coumestan (B1194414) found in plants such as Eclipta alba and Wedelia calendulacea, has emerged as a potent inhibitor of the IκB kinase (IKK) complex. This inhibition is a critical upstream event in the canonical nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immune responses, cell proliferation, and apoptosis. By directly targeting the IKK complex, wedelolactone effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the transcription of a host of pro-inflammatory genes. This technical guide provides an in-depth analysis of wedelolactone's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Mechanism of Action: Direct Inhibition of the IKK Complex

The IκB kinase (IKK) complex is a central kinase in the NF-κB signaling cascade and is typically composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[1] The activation of the IKK complex, often triggered by pro-inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), leads to the phosphorylation of IκBα at serine residues 32 and 36.[2] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome, releasing the NF-κB heterodimer (typically p50/p65) to translocate into the nucleus and initiate gene transcription.[1][2]

Wedelolactone exerts its anti-inflammatory effects by directly and irreversibly inhibiting the kinase activity of both IKKα and IKKβ.[3][4] This inhibition prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the downstream inflammatory cascade.[5][6] Studies have shown that wedelolactone's inhibitory action is selective, as it does not significantly affect the activities of other kinases like p38 MAP kinase or Akt at similar concentrations.[3][7]

Quantitative Data on Wedelolactone's Inhibitory Activity

The potency of wedelolactone as an IKK inhibitor has been quantified in various studies. The following table summarizes key quantitative data, providing a clear reference for its efficacy.

| Parameter | Value | Cell/System | Reference |

| IKKα Kinase Activity IC50 | < 10 µM | In vitro kinase assay | [3][7] |

| IKKβ Kinase Activity IC50 | < 10 µM | In vitro kinase assay | [3][7] |

| Inhibition of LPS-induced NO production | Significant at 0.1, 1, 10 µM | RAW 264.7 cells | [5] |

| Inhibition of LPS-induced PGE2 production | Significant at 0.1, 1, 10 µM | RAW 264.7 cells | [5] |

| Inhibition of LPS-induced TNF-α production | Significant at 1, 10 µM | RAW 264.7 cells | [5] |

| Inhibition of LPS-induced IL-1β production | Significant at 10, 20 µmol/L | Human Renal Mesangial Cells | [8] |

| Inhibition of LPS-induced IL-6 expression | Significant at 10, 20 µM | Human Chondrocytes | [9] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approach to its study, the following diagrams are provided.

Caption: NF-κB signaling pathway and the inhibitory point of wedelolactone.

Caption: General experimental workflow for assessing wedelolactone's activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of wedelolactone's effects on the IKK/NF-κB pathway.

In Vitro IKK Kinase Assay

This assay directly measures the kinase activity of IKK in the presence of an inhibitor.

Materials:

-

Recombinant active IKKβ

-

IKKtide substrate

-

ATP

-

Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well low volume plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a reaction mixture by diluting the IKKβ enzyme, IKKtide substrate, and ATP in kinase buffer.

-

Add wedelolactone at various concentrations to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding the reaction mixture to the wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to convert ADP to ATP, followed by the addition of Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.[2]

-

Record the luminescence signal, which is proportional to the amount of ADP produced and thus the IKKβ activity.

-

Calculate the IC50 value of wedelolactone by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for IκBα Phosphorylation and Degradation

This technique is used to assess the levels of phosphorylated and total IκBα in cell lysates.

Materials:

-

Cells (e.g., RAW 264.7 macrophages)

-

Wedelolactone

-

LPS or TNF-α

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of wedelolactone for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total IκBα and a loading control like β-actin.[10][11]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

HEK293T cells

-

NF-κB firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

DMEM and FBS

-

Wedelolactone

-

TNF-α

-

Dual-Luciferase Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, pre-treat the transfected cells with various concentrations of wedelolactone for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours to activate NF-κB.

-

Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.[6][8]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.

-

Calculate the fold change in NF-κB activity relative to the unstimulated control.

ELISA for Cytokine Quantification

This method is used to measure the concentration of secreted pro-inflammatory cytokines in cell culture supernatants.

Materials:

-

Cell culture supernatants from wedelolactone- and LPS/TNF-α-treated cells

-

ELISA kits for TNF-α and IL-6

-

96-well ELISA plates

-

Wash buffer

-

Assay diluent

-

Detection antibody

-

Streptavidin-HRP

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Coat a 96-well plate with the capture antibody for the cytokine of interest (e.g., anti-TNF-α) overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours.

-

Wash the plate and add the biotinylated detection antibody, incubating for 1 hour.

-

Wash the plate and add streptavidin-HRP, incubating for 30 minutes.

-

Wash the plate and add the substrate solution, allowing color to develop.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.[12][13]

-

Calculate the cytokine concentration in the samples based on the standard curve.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

This technique quantifies the mRNA levels of pro-inflammatory genes.

Materials:

-

Cells treated with wedelolactone and LPS/TNF-α

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for target genes (e.g., TNF-α, IL-6) and a reference gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

Extract total RNA from the treated cells.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green or TaqMan chemistry with specific primers for the target and reference genes.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.[14][15]

Nuclear and Cytoplasmic Fractionation for NF-κB Translocation

This protocol is used to separate nuclear and cytoplasmic proteins to assess the translocation of the NF-κB p65 subunit.

Materials:

-

Cells treated with wedelolactone and LPS/TNF-α

-

Ice-cold PBS

-

Cytoplasmic extraction buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF)

-

Nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF)

-

Dounce homogenizer

-

Microcentrifuge

Procedure:

-

Harvest treated cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in cytoplasmic extraction buffer and incubate on ice.

-

Lyse the cells using a Dounce homogenizer.

-

Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice with periodic vortexing.

-

Centrifuge to pellet the nuclear debris. The supernatant is the nuclear extract.

-

Analyze the cytoplasmic and nuclear fractions by Western blotting for the NF-κB p65 subunit.[16][17]

Conclusion

Wedelolactone presents a compelling profile as a natural inhibitor of the IKK complex. Its ability to directly suppress the kinase activity of IKKα and IKKβ provides a clear mechanism for its potent anti-inflammatory effects observed in numerous studies. The downstream consequences of this inhibition, namely the prevention of IκBα degradation and the subsequent blockage of NF-κB nuclear translocation, have been well-documented. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of wedelolactone in inflammatory and related diseases. The continued exploration of this compound and its derivatives may lead to the development of novel therapeutics targeting the NF-κB signaling pathway.

References

- 1. The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels | Springer Nature Experiments [experiments.springernature.com]

- 2. promega.com [promega.com]

- 3. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gene-quantification.de [gene-quantification.de]

- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 10. benchchem.com [benchchem.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Quantitation of cytokine mRNAs by qPCR. [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. biomol.com [biomol.com]

- 17. health.uconn.edu [health.uconn.edu]

Wedelolactone: A Natural Coumestan with Potential as a Phosphodiesterase-4 Inhibitor for Inflammatory Disorders

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Phosphodiesterase-4 (PDE4) inhibitors have emerged as a promising therapeutic class for a variety of inflammatory diseases due to their ability to modulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently suppress pro-inflammatory signaling cascades. This technical guide provides an in-depth overview of wedelolactone (B1682273), a natural coumestan (B1194414) isolated from Eclipta prostrata (L.) Linn., and its potential as a PDE4 inhibitor. We consolidate the current scientific findings on its inhibitory activity, delineate its mechanism of action, provide detailed experimental protocols for its evaluation, and present its effects on downstream inflammatory pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of wedelolactone.

Introduction

Inflammatory diseases such as psoriasis, chronic obstructive pulmonary disease (COPD), and ulcerative colitis are characterized by the dysregulation of inflammatory pathways.[1][2] A key regulator of these pathways is the second messenger molecule, cyclic adenosine monophosphate (cAMP). Phosphodiesterase-4 (PDE4) is a crucial enzyme that specifically hydrolyzes cAMP, thereby terminating its signaling.[3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in the suppression of pro-inflammatory cytokine production and a reduction in inflammatory cell activity.[4][5]

Wedelolactone, a bioactive compound found in Eclipta prostrata (L.) Linn. (also known as Eclipta alba), has been traditionally used in various medicinal systems for its anti-inflammatory properties.[6][7] Recent scientific investigations have identified wedelolactone as a potent inhibitor of PDE4, providing a molecular basis for its therapeutic effects.[2][8] This guide will explore the scientific evidence supporting wedelolactone as a potential PDE4 inhibitor and provide the necessary technical information for its further investigation.

Quantitative Data: PDE4 Inhibitory Activity

The inhibitory potency of a compound is a critical parameter in drug development. For PDE4 inhibitors, this is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target | IC50 Value | Source |

| Wedelolactone | PDE4 | 2.8 µM | [2][9][8] |

| Roflumilast | PDE4 | Not specified in provided results, but a known potent inhibitor for comparison. | [10] |

| Rolipram | PDE4 | Not specified in provided results, but a known potent inhibitor for comparison. | [10] |

| Crisaborole | PDE4 | Not specified in provided results, but a known potent inhibitor for comparison. | [10] |

Signaling Pathways

PDE4 Signaling and Inhibition by Wedelolactone

The canonical PDE4 signaling pathway involves the hydrolysis of cAMP to AMP. By inhibiting PDE4, wedelolactone prevents this degradation, leading to an increase in intracellular cAMP levels. This, in turn, activates PKA, which can then phosphorylate and regulate various downstream targets, including transcription factors involved in the inflammatory response. Molecular dynamics simulations have suggested that wedelolactone forms stable interactions with the PDE4D subtype through hydrogen bonding and hydrophobic contacts.[2][9][8][11]

Caption: PDE4 signaling pathway and its inhibition by wedelolactone.

Downstream Anti-inflammatory Effects of Wedelolactone

The increase in intracellular cAMP resulting from PDE4 inhibition by wedelolactone leads to a cascade of anti-inflammatory effects. A primary mechanism is the suppression of the NF-κB signaling pathway.[12][13][14][15] NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[12][14][16][17] Studies have shown that wedelolactone can inhibit the degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[13][15] Additionally, wedelolactone has been shown to down-regulate the IL-6/STAT3 signaling pathway.[1][18]

Caption: Downstream anti-inflammatory effects of wedelolactone.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the potential of wedelolactone as a PDE4 inhibitor.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization-Based)

This protocol outlines a common method for measuring the direct inhibitory effect of wedelolactone on PDE4 enzyme activity.[3][19]

Principle: This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate (FAM-cAMP). When intact, the small FAM-cAMP molecule rotates rapidly, resulting in low FP. Upon hydrolysis by PDE4 to FAM-AMP, a binding agent that specifically recognizes the 5'-monophosphate group is added. The resulting larger complex tumbles slower, leading to a high FP signal. Inhibitors of PDE4 will prevent this hydrolysis, thus keeping the FP signal low.[3]

Materials:

-

Recombinant human PDE4 enzyme

-

Wedelolactone

-

Rolipram (positive control)

-

DMSO (vehicle)

-

Assay Buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

-

FAM-cAMP (fluorescent substrate)

-

Binding Agent (specific for 5'-monophosphate)

-

384-well microplates

-

Microplate reader capable of FP measurements (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of wedelolactone in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., from 100 µM down to 0.1 µM).

-

Prepare a similar dilution series for the positive control, rolipram.

-

-

Assay Plate Setup:

-

Add 2.5 µL of diluted wedelolactone, rolipram, or DMSO (for no inhibitor and maximum activity controls) to the wells of a 384-well plate.

-